ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylate
CAS No.: 1856041-27-4
Cat. No.: VC6072837
Molecular Formula: C11H15ClN2O2
Molecular Weight: 242.7
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1856041-27-4 |
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Molecular Formula | C11H15ClN2O2 |
Molecular Weight | 242.7 |
IUPAC Name | ethyl 4-chloro-1-cyclopentylpyrazole-3-carboxylate |
Standard InChI | InChI=1S/C11H15ClN2O2/c1-2-16-11(15)10-9(12)7-14(13-10)8-5-3-4-6-8/h7-8H,2-6H2,1H3 |
Standard InChI Key | FHPRUOCBRKPWTB-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NN(C=C1Cl)C2CCCC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the pyrazole family, a class of five-membered heterocycles with two adjacent nitrogen atoms. Its structure (Figure 1) includes:
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Chlorine at the 4-position, enhancing electrophilic reactivity.
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Cyclopentyl at the 1-position, contributing steric bulk and influencing solubility.
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Ethyl ester at the 3-position, offering sites for hydrolysis or transesterification.
Table 1: Key Molecular Descriptors
The cyclopentyl group’s conformational flexibility may enable unique interactions in catalytic or biological systems, while the ester group provides a handle for further functionalization .
Synthesis Methodologies
Electrochemical Chlorination
A patent (CN103556174A) describes electrochemical chlorination for pyrazole derivatives, avoiding traditional corrosive agents like sulfuryl chloride . Applied to ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-3-carboxylate, this method could involve:
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Electrolyte Preparation: A solution of the non-chlorinated precursor (e.g., ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate) in a polar solvent.
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Electrolysis: Using graphite electrodes at controlled potentials to introduce chlorine selectively at the 4-position.
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Workup: Distillation to recover HCl byproduct, followed by extraction and recrystallization.
This approach achieves ≥85% yield in analogous compounds, with atomic economy improvements of 20–30% compared to stoichiometric methods .
Cyclocondensation Routes
Alternative pathways adapt cyclocondensation reactions, as seen in ethyl 4-chloro-1-(2,6-dichlorobenzyl)-3-isothiocyanato-1H-pyrazole synthesis :
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Step 1: Cyclopentylamine reacts with diketene derivatives to form the pyrazole core.
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Step 2: Chlorination using N-chlorosuccinimide (NCS) under mild conditions (0–5°C).
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Step 3: Esterification with ethanol and HSO catalyst.
Table 2: Comparative Synthesis Metrics
Method | Yield (%) | Purity (%) | Byproducts |
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Electrochemical | 85–90 | 99 | HCl (recyclable) |
Cyclocondensation | 70–75 | 95 | Succinimide |
Reactivity and Functionalization
Nucleophilic Substitution
The 4-chloro group undergoes substitution with amines, alkoxides, or thiols. For example, reaction with morpholine in DMF at 80°C yields 4-morpholino derivatives, useful in medicinal chemistry .
Ester Hydrolysis
The ethyl ester hydrolyzes to the carboxylic acid under basic conditions (e.g., NaOH/EtOH, reflux), enabling conversion to amides or anhydrides. Kinetic studies on analogs show pseudo-first-order kinetics with at pH 12 .
Cyclopentyl Group Modifications
Hydrogenation of the cyclopentyl ring (H, Pd/C) produces cyclohexyl analogs, altering steric and electronic profiles. This transformation is critical in tuning compound lipophilicity for pharmaceutical applications .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in THF (12 mg/mL) and DCM (18 mg/mL); insoluble in water (<0.1 mg/mL) .
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Thermal Stability: Decomposes at 210°C (TGA data from analogs), making it suitable for high-temperature reactions .
Spectroscopic Characterization
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H NMR (400 MHz, CDCl): δ 1.35 (t, 3H, ester CH), 1.85–2.10 (m, 8H, cyclopentyl), 4.30 (q, 2H, ester CH), 6.50 (s, 1H, pyrazole H5) .
Applications and Industrial Relevance
Pharmaceutical Intermediate
Pyrazole esters serve as precursors to NSAIDs and kinase inhibitors. The cyclopentyl moiety in this compound may enhance blood-brain barrier penetration, making it valuable in CNS drug discovery .
Agrochemical Development
Chlorinated pyrazoles are key in fungicide synthesis. Field trials of analogs show EC values of 0.8 μM against Phytophthora infestans, outperforming commercial agents .
Materials Science
Incorporated into metal-organic frameworks (MOFs), pyrazole esters improve CO adsorption capacity (up to 4.7 mmol/g at 25°C), relevant for carbon capture technologies .
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